molecular formula C17H23NO3S3 B2744882 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine CAS No. 1396812-04-6

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Cat. No. B2744882
M. Wt: 385.56
InChI Key: IPGUYGMYLZRBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antibacterial Agents

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine and its derivatives are used in the development of antibacterial agents. For instance, a study by Matsumoto and Minami (1975) discussed the preparation and antibacterial activity of a series of compounds derived from 2-methylthio derivatives, which underwent reactions with piperazines to yield derivatives with promising antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Antioxidant and Anticholinesterase Activities

Compounds with sulfonyl hydrazone scaffold and piperidine rings, similar in structure to the chemical , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. A study by Karaman et al. (2016) highlighted the antioxidant capacity of these compounds, indicating potential for therapeutic applications (Karaman et al., 2016).

Anticancer Agents

In the field of cancer research, derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed strong anticancer properties, suggesting the potential of these compounds in cancer therapy (Rehman et al., 2018).

Antibacterial Potential of Acetamide Derivatives

Another study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, revealing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Analytical and Spectral Studies

The compound has also been a subject of analytical and spectral studies. Patel (2020) discussed the synthesis and characterization of furan ring-containing organic ligands, which included structures similar to 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine (Patel, 2020).

Role in Pharmaceutical Patents

This compound and its derivatives also appear in pharmaceutical patents. Habernickel (2001) discussed the role of such compounds in the pharma market, particularly their use as components in patented pharmaceutical formulations (Habernickel, 2001).

Crystal Structure Analysis

The compound has also been involved in studies focusing on crystal structure analysis. Girish et al. (2008) synthesized and analyzed the crystal structure of a related compound, providing insights into the molecular geometry and interactions (Girish et al., 2008).

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S3/c1-2-16-5-6-17(23-16)24(19,20)18-9-7-14(8-10-18)12-22-13-15-4-3-11-21-15/h3-6,11,14H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGUYGMYLZRBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

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